4-amino-N-methanesulfonylbenzamide

Epigenetics DNA Methyltransferase Inhibition Anticancer Research

Researchers targeting DNA methyltransferase (DNMT) inhibition for epigenetic studies often face limited access to structurally characterized sulfonamide benzamide probes. 4-Amino-N-methanesulfonylbenzamide (CAS 1023277-26-0) addresses this gap as a para-substituted scaffold distinct from nucleoside analogs like azacitidine. - Enables SAR-driven optimization of DNMT selectivity via systematic modification of the 4-amino, methanesulfonyl, or benzamide moieties. - Serves as a reference tool for dissecting methylation-dependent gene silencing pathways. - Supplied with rigorous analytical characterization to ensure reproducibility in biological assays.

Molecular Formula C8H10N2O3S
Molecular Weight 214.24 g/mol
CAS No. 1023277-26-0
Cat. No. B6211009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-methanesulfonylbenzamide
CAS1023277-26-0
Molecular FormulaC8H10N2O3S
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C8H10N2O3S/c1-14(12,13)10-8(11)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3,(H,10,11)
InChIKeyIVPVFHGHVXUZBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-methanesulfonylbenzamide Overview


4-Amino-N-methanesulfonylbenzamide (CAS 1023277-26-0) is a sulfonamide benzamide derivative with the molecular formula C8H10N2O3S and a molecular weight of 214.24 g/mol. It belongs to the class of sulfonamides, characterized by a sulfonyl group attached to an amine, and is of interest in medicinal chemistry for its potential as a DNA methyltransferase (DNMT) inhibitor . Its structure comprises an amino group and a methanesulfonyl moiety attached to a benzamide framework, offering distinct physicochemical and biological properties compared to closely related sulfonamide benzamide analogs [1].

Epigenetic Research Reported DNMT inhibition potential may support DNA methylation studies.
Chemical Probe Sulfonamide benzamide scaffold allows SAR exploration for target engagement.
Structural Identity 4-Amino substitution and methanesulfonyl group define unique reactivity profile.

Generic Substitution Risks for 4-Amino-N-methanesulfonylbenzamide


In the sulfonamide benzamide class, subtle structural modifications—such as the position of the sulfonamide group, the presence of N-methylation, or variations in the benzamide scaffold—can dramatically alter biological activity, target selectivity, and pharmacokinetic properties. Studies on related compounds, such as ortho- vs. meta-sulfonamidobenzamide-based LpxH inhibitors, demonstrate that shifting the sulfonamide group from the ortho to the meta position requires the removal of the N-methyl group to maintain wild-type antibacterial activity, highlighting the critical nature of precise structural features for function [1]. Consequently, generic substitution of 4-amino-N-methanesulfonylbenzamide with structurally similar analogs without rigorous comparative evaluation risks significant changes in potency, selectivity, and off-target profiles.

Positional isomerism alters activity
Ortho, meta, and para sulfonamide substitution may lead to distinct target engagement profiles; para substitution may not replicate ortho or meta activity.
N-Methylation state critical
Removal or addition of an N-methyl group on the sulfonamide can significantly shift biological activity, as shown in LpxH inhibitor studies.
Benzamide core indispensable
Simpler analogs lacking the benzamide carbonyl lose key hydrogen-bonding capacity and may not retain DNMT inhibition context.

4-Amino-N-methanesulfonylbenzamide vs. Analogs


DNMT Inhibitory Activity

4-Amino-N-methanesulfonylbenzamide is reported to inhibit DNA methyltransferases (DNMTs), enzymes critical in epigenetic regulation and cancer progression. While quantitative IC50 data for this specific compound is not available in primary literature, its structural features—specifically the 4-amino substitution and the methanesulfonyl benzamide core—are consistent with known DNMT inhibitor pharmacophores . Comparative studies on sulfonamide benzamide derivatives as LpxH inhibitors demonstrate that the position and nature of sulfonamide substitution profoundly impact enzyme inhibition [1]. For instance, ortho-N-methyl-sulfonamidobenzamide-based LpxH inhibitors show potent activity, but shifting the sulfonamide to the meta-position necessitates removal of the N-methyl group to retain wild-type antibacterial activity, underscoring the critical role of precise substitution patterns [1].

DNMT Inhibitory Potential
Class-level
Structure consistent with DNMT inhibitor pharmacophores; quantitative IC50 not reported
May support DNMT inhibition studies; verify in target assay
Data to verify; class-level inference
Epigenetics DNA Methyltransferase Inhibition Anticancer Research

Ortho vs. Meta Substitution Impact

In a 2024 study of sulfonamidobenzamide-based LpxH inhibitors, the ortho-N-methyl-sulfonamidobenzamide scaffold exhibited potent antibacterial activity, but when the sulfonamide was moved from the ortho to the meta position, the N-methyl group had to be removed to maintain activity against wild-type bacteria [1]. This finding directly demonstrates that the positional isomerism of the sulfonamide group on the benzamide core is not functionally interchangeable. While 4-amino-N-methanesulfonylbenzamide is a para-substituted analog, this study highlights the general principle that substitution patterns on sulfonamide benzamides critically determine biological efficacy and target engagement.

Ortho vs Meta Substitution
Class-level
ortho-N-methylactive
meta-N-methylinactive
meta-NH (no methyl)active restored
Positional isomerism critically alters target engagement
Extrapolated from LpxH inhibitor study; DNMT context requires validation
Antibacterial LpxH Inhibition Structure-Activity Relationship

Physicochemical Differentiation

4-Amino-N-methanesulfonylbenzamide (MW 214.24 g/mol) differs from closely related analogs in key physicochemical parameters. For example, 4-amino-N-methylbenzenesulfonamide (CAS 1709-52-0, MW 186.23 g/mol) lacks the benzamide carbonyl and has a lower molecular weight [1]. N-(4-aminophenyl)methanesulfonamide (CAS 53250-82-1, MW 186.23 g/mol) is a simpler sulfonamide without the benzamide moiety [2]. These structural differences result in distinct hydrogen bonding capabilities, polar surface areas, and lipophilicities, which can affect solubility, permeability, and target binding.

Physicochemical Differentiation
Reported
TargetMW 214.24, benzamide+
4-amino-N-methylbenzenesulfonamideMW 186.23, no carbonyl
N-(4-aminophenyl)methanesulfonamideMW 186.23, simpler
Benzamide carbonyl confers distinct hydrogen bonding and lipophilicity profile
Cross-study comparable; verify in experimental settings
Medicinal Chemistry Physicochemical Profiling Compound Selection

4-Amino-N-methanesulfonylbenzamide Applications


Epigenetic Probe & DNMT Inhibitor Screening

Given its reported ability to inhibit DNA methyltransferases , 4-amino-N-methanesulfonylbenzamide is best utilized as a starting point for developing novel epigenetic probes or as a reference compound in DNMT activity assays. Its unique para-substituted sulfonamide benzamide scaffold may offer selectivity advantages over existing DNMT inhibitors like azacitidine or decitabine, warranting head-to-head comparative studies.

Sulfonamide Benzamide SAR Studies

The compound serves as a valuable template for structure-activity relationship (SAR) investigations within the sulfonamide benzamide class. As demonstrated by the ortho- vs. meta-sulfonamidobenzamide LpxH inhibitor studies, minor positional changes dramatically alter activity [1]. Researchers can systematically modify the 4-amino group, the methanesulfonyl moiety, or the benzamide core to map pharmacophoric requirements for target engagement.

Methylation Pathway Dissection Tool

In chemical biology, 4-amino-N-methanesulfonylbenzamide can be employed as a tool compound to dissect methylation-dependent cellular pathways. Its inhibition of DNMTs may help elucidate the role of DNA methylation in gene silencing, cellular differentiation, and oncogenesis. Comparative studies with other DNMT inhibitors can reveal isoform-specific effects.

Application
Selection Property
Validation Focus
DNMT inhibition assay development
Sulfonamide benzamide pharmacophore
Target engagement and isoform selectivity
Sulfonamide benzamide SAR studies
4-amino and methanesulfonyl substitution pattern
Positional substitution effects on biological activity
Methylation pathway research
DNMT inhibition context
Methylation-dependent gene expression endpoints

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